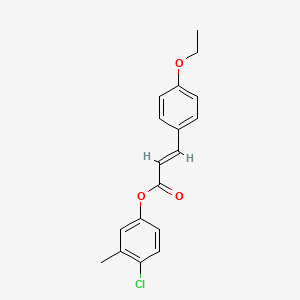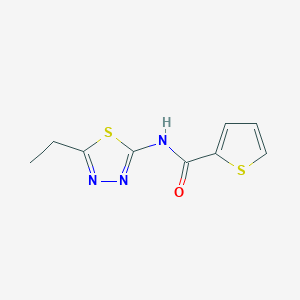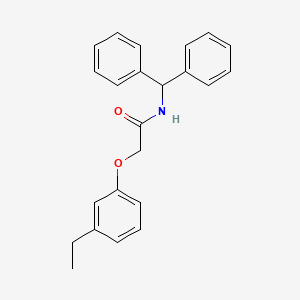
4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate, also known as CMEA, is a chemical compound that belongs to the family of phenylacrylates. CMEA is a yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. CMEA has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate is not fully understood. However, it is believed that 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate exerts its therapeutic effects by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has been shown to have several biochemical and physiological effects. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has exhibited antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate in lab experiments is its potential therapeutic properties. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and exhibiting antimicrobial activity. However, one of the limitations of using 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate in lab experiments is its potential toxicity. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has been shown to be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate. One potential direction is the development of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate derivatives with improved therapeutic properties and reduced toxicity. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate in vivo. Additionally, the potential use of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate in combination with other drugs for the treatment of various diseases should be explored.
Synthesemethoden
The synthesis of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate involves the reaction of 4-chloro-3-methylphenol and 4-ethoxybenzaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through an aldol condensation reaction to form 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate. The yield of the reaction can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has been studied for its potential therapeutic properties in various fields of medicine, including cancer research, anti-inflammatory agents, and antimicrobial agents. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has exhibited antimicrobial activity against various strains of bacteria and fungi.
Eigenschaften
IUPAC Name |
(4-chloro-3-methylphenyl) (E)-3-(4-ethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-3-21-15-7-4-14(5-8-15)6-11-18(20)22-16-9-10-17(19)13(2)12-16/h4-12H,3H2,1-2H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNXSWZPCQXGDF-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-3-methylphenyl) (E)-3-(4-ethoxyphenyl)prop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenoxy)acetic acid](/img/structure/B5691020.png)
![2-[(cyclohexylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5691025.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691042.png)

![7-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5691052.png)
![2-({2-[1-(2-thienylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5691059.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5691073.png)
![2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5691077.png)

![7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5691087.png)

![N,N-dimethyl-4-{[(1S*,5R*)-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5691110.png)
